CID 86207961

Description

CID 86207961 is a chemical compound whose structural and functional properties have been analyzed in recent studies. For instance, Figure 1 in illustrates the use of gas chromatography-mass spectrometry (GC-MS) to analyze chemical compounds, which may align with methodologies applied to this compound . The mass spectrum and chromatographic data suggest that this compound could belong to a class of organic compounds with distinct fragmentation patterns and retention times, though specific structural details (e.g., functional groups, stereochemistry) remain unspecified in the available sources.

Properties

InChI |

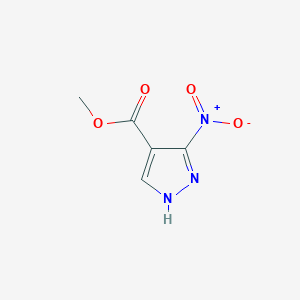

InChI=1S/C5H5N3O4/c1-12-5(9)3-2-6-7-4(3)8(10)11/h2H,1H3,(H,6,7) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIDBAXLHOTZXJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNN=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CNN=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(1-propan-2-ylbenzimidazol-2-yl)ethanamine;hydrochloride typically involves the following steps:

Formation of Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

Alkylation: The benzimidazole core is then alkylated with isopropyl halides to introduce the propan-2-yl group.

Amination: The alkylated benzimidazole is further reacted with ethylamine to introduce the ethanamine group.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of (1S)-1-(1-propan-2-ylbenzimidazol-2-yl)ethanamine;hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.

Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography.

Quality Control: The final product undergoes rigorous quality control tests to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(1-propan-2-ylbenzimidazol-2-yl)ethanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amines.

Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

Oxidation Products: N-oxides of the benzimidazole ring.

Reduction Products: Corresponding amines.

Substitution Products: Various substituted benzimidazole derivatives.

Scientific Research Applications

(1S)-1-(1-propan-2-ylbenzimidazol-2-yl)ethanamine;hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S)-1-(1-propan-2-ylbenzimidazol-2-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

The comparison of CID 86207961 with structurally or functionally similar compounds requires cross-referencing descriptors such as molecular weight, polarity, and bioactivity. For example:

- Hexachlorocyclohexane homologs (): These compounds, such as 1,2,3,4,5,6-hexachlorocyclohexane (CAS 608-73-1), share halogenated cyclic structures. Unlike this compound, their environmental persistence and toxicity are well-documented, with EPA reference IDs and CAS numbers systematically cataloged .

- Oscillatoxin derivatives (): Oscillatoxin D (CID 101283546) and its methylated analog (CID 185389) exhibit macrocyclic lactone structures.

Analytical and Pharmacological Comparisons

highlights a machine learning model comparing compounds like tubocurarine (CID 6000) using descriptors such as placental transfer class (C or NC). If this compound is a bioactive molecule, similar models could predict its pharmacokinetic properties .

Table 1: Comparative Properties of this compound and Analogues

*Data inferred from methodologies in –3.

Methodological Overlaps

emphasizes validation of analytical techniques, including supplementary tables for compound comparisons (e.g., retention indices, spectral libraries). While this compound’s specific data are absent, these tables provide a template for systematic comparisons . Similarly, and outline guidelines for reporting compound characterization, ensuring consistency in physicochemical property documentation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.